tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
Brand Name: Vulcanchem
CAS No.: 645400-44-8
VCID: VC2639361
InChI: InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1
SMILES: CC(C)(C)OC(=O)NC1CCC(C1)N
Molecular Formula: C10H20N2O2
Molecular Weight: 200.28 g/mol

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate

CAS No.: 645400-44-8

Cat. No.: VC2639361

Molecular Formula: C10H20N2O2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate - 645400-44-8

Specification

CAS No. 645400-44-8
Molecular Formula C10H20N2O2
Molecular Weight 200.28 g/mol
IUPAC Name tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate
Standard InChI InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6,11H2,1-3H3,(H,12,13)/t7-,8-/m0/s1
Standard InChI Key PGBVMVTUWHCOHX-YUMQZZPRSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)N
SMILES CC(C)(C)OC(=O)NC1CCC(C1)N
Canonical SMILES CC(C)(C)OC(=O)NC1CCC(C1)N

Introduction

Chemical Identity and Structure

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is a carbamate derivative featuring a cyclopentyl ring with two stereogenic centers. The compound contains both a protected amine group (carbamate) and a free amine group positioned on a cyclopentane scaffold, providing multiple functional handles for further chemical modifications.

Chemical Identifiers

ParameterValue
CAS Number645400-44-8
Molecular FormulaC₁₀H₂₀N₂O₂
Molecular Weight200.28 g/mol
IUPAC Nametert-butyl ((1s,3s)-3-aminocyclopentyl)carbamate
Alternative CAS947732-58-3
MDL NumberMFCD11877864
InChIKeyPGBVMVTUWHCOHX-YUMQZZPRSA-N

The chemical structure features a cyclopentyl ring with an amino group at the 3S position and a tert-butoxycarbonylamino (Boc-protected amine) group at the 1S position, creating a trans relationship between these functional groups .

Structural Characteristics

The compound contains:

  • A cyclopentane ring with 1S,3S stereochemistry

  • A primary amine group (-NH₂) at the 3S position

  • A tert-butyloxycarbonyl (BOC) protected amine at the 1S position

  • The carbamate functional group that links the BOC protecting group to the cyclopentyl ring

This specific stereochemical arrangement distinguishes it from similar isomers and provides unique reactivity profiles important for its applications in organic synthesis.

Physical and Chemical Properties

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate possesses distinct physical and chemical characteristics that influence its handling, storage, and application in chemical processes.

Physical Properties

PropertyValue
Physical StateSolid/Powder
PurityTypically 97%
SolubilitySoluble in common organic solvents (DMSO, methanol, dichloromethane)
Topological Polar Surface Area (TPSA)64.35 Ų
LogP2.48210

The compound is generally available as a high-purity substance, with commercial grades typically offering 97% purity, making it suitable for use in precision chemical applications and pharmaceutical research .

Applications and Uses

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate serves various functions in chemical research and pharmaceutical development, primarily as a building block for more complex structures.

Synthetic Chemistry Applications

The compound is extensively used as:

  • An intermediate in the synthesis of more complex molecules

  • A building block in pharmaceutical research and development

  • A precursor for the preparation of specialized cyclopentyl-containing compounds

  • A chiral scaffold for the development of stereochemically defined compounds

Biological Research Applications

In biological research, tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate is utilized for:

  • Studying enzyme interactions and protein modifications

  • Acting as a substrate or inhibitor in enzymatic reactions

  • Investigating biochemical pathways

  • Developing structure-activity relationships in drug discovery programs

The presence of both a protected and free amine group makes this compound particularly versatile for sequential functionalization strategies, allowing for controlled and directed modifications in complex synthetic pathways.

ClassificationDetails
GHS PictogramGHS07 (Warning)
Signal WordWarning
Hazard StatementsH302 (Harmful if swallowed)
H315 (Causes skin irritation)
H319 (Causes serious eye irritation)
H335 (May cause respiratory irritation)
Precautionary StatementsP261 (Avoid breathing dust/fume/gas/mist/vapors/spray)
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes)

These classifications indicate that while the compound poses moderate hazards, proper laboratory practices can effectively mitigate these risks .

Structural Isomers and Related Compounds

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate belongs to a family of structurally related compounds with varying stereochemical configurations that influence their chemical behavior and applications.

Key Stereoisomers

CompoundCAS NumberStereochemistrySimilarity
tert-Butyl ((1R,3S)-3-aminocyclopentyl)carbamate774212-81-61R,3SDifferent stereochemistry at position 1
tert-Butyl ((1S,3S)-3-(hydroxymethyl)cyclopentyl)carbamate497159-95-21S,3SHydroxymethyl instead of amino at position 3
tert-Butyl (3-aminocyclopentyl)carbamate hydrochlorideSame as baseRacemicHydrochloride salt form
trans-tert-Butyl (4-aminocyclohexyl)carbamate17790648trans on cyclohexylCyclohexyl vs cyclopentyl ring

The different stereochemical configurations significantly impact reactivity patterns, making each isomer valuable for specific synthetic applications .

Structure-Property Relationships

The stereochemical configuration of these compounds influences:

  • Binding affinity to biological targets

  • Reactivity in chemical transformations

  • Solubility and physical properties

  • Conformational preferences that affect molecular recognition

For instance, the trans relationship between the amino and carbamate groups in tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate creates a distinct spatial arrangement that can be crucial for specific applications in medicinal chemistry .

Synthesis and Preparation

Understanding the synthetic routes to tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate provides insights into its production and potential modifications for specialized applications.

SupplierCatalog NumberTypical QuantitiesPurity
Sigma-Aldrich/SynthonixSY3465084361100 mg97%
GlpBioGF0289425 µL (10 mM)>95%
Aladdin USAAL-T589778100 mg97%
BLD PharmNot specifiedVariousNot specified
ChemSceneCS-0623089100 mg97%

The compound is typically available in research quantities ranging from milligram to gram scale, with most suppliers offering purities of 95% or higher .

Desired ConcentrationAmount for 1 mgAmount for 5 mgAmount for 10 mg
1 mM4.993 mL24.965 mL49.930 mL
5 mM0.999 mL4.993 mL9.986 mL
10 mM0.499 mL2.497 mL4.993 mL

These solutions are typically prepared in DMSO or other appropriate solvents depending on the specific experimental requirements .

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